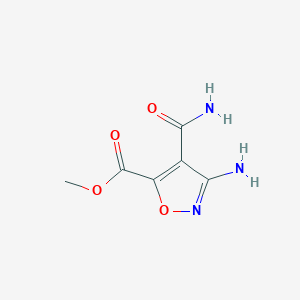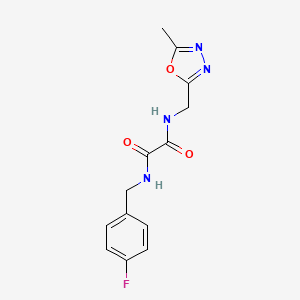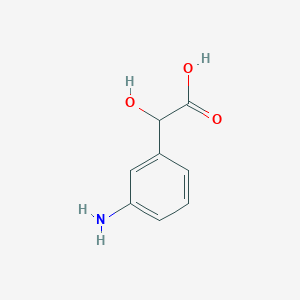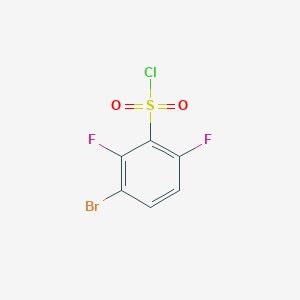![molecular formula C16H20BrN3O2 B2511065 Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate CAS No. 2172256-60-7](/img/structure/B2511065.png)
Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group, a bromopyrazole moiety, and a phenylethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate typically involves the following steps:
Formation of the bromopyrazole intermediate: This step involves the bromination of pyrazole using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Coupling with phenylethylamine: The bromopyrazole intermediate is then coupled with phenylethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution reactions: Products will vary depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
科学研究应用
Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used in studies investigating the interaction of bromopyrazole derivatives with biological targets.
Materials Science: It may be used in the development of novel materials with specific electronic or photonic properties.
作用机制
The mechanism of action of tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets, which can include enzymes or receptors. The bromopyrazole moiety is known to interact with various biological targets, potentially modulating their activity. The phenylethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylethyl group differentiates it from other bromopyrazole derivatives, potentially offering unique interactions with biological targets and different pharmacokinetic properties.
属性
IUPAC Name |
tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)19-14(20-11-13(17)10-18-20)9-12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIAIDYVSMHPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)


![2-{[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2510991.png)

![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2510997.png)
![N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510998.png)

![2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B2511001.png)

![Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2511003.png)

